2-Ethyl-1,4-dimethoxybenzene
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Overview
Description
2-Ethyl-1,4-dimethoxybenzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Intermediates
2-Ethyl-1,4-dimethoxybenzene serves as a precursor or intermediate in various chemical syntheses. For example, it has been utilized in the preparation of medical intermediate molecules such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is significant in the treatment of psychotic and schizophrenic psychosis. This synthesis involves a series of chemical reactions starting from 1,4-dimethoxybenzene, demonstrating the compound's utility in producing complex therapeutic agents (Z. Zhimin, 2003).
Material Science and Battery Technology
In the realm of material science, particularly in battery technology, derivatives of 1,4-dimethoxybenzene, similar in structure to this compound, have been explored for their potential applications. For instance, a compound synthesized from 1,4-dimethoxybenzene, 4-tertbutyl-1,2-dimethoxybenzene (TDB), has been tested as a redox shuttle for overcharge protection in lithium batteries. This demonstrates the compound's role in enhancing the safety and efficiency of energy storage systems (Jinkui Feng et al., 2007).
Organic Chemistry and Catalysis
In organic chemistry, this compound-related compounds have been employed as key intermediates in various catalytic processes and synthetic pathways. For instance, the oxidation of fused 1,4-dimethoxybenzenes to quinones using novel methods demonstrates the compound's versatility in organic synthesis and potential in developing new catalytic processes (D. W. Kim et al., 2001).
Environmental Science
In environmental science, derivatives of 1,4-dimethoxybenzene have been studied for their degradation pathways, which is crucial for understanding their behavior and impact in the environment. Research on the degradation pathway of compounds like 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potentials provides insights into the stability and breakdown of such compounds in ecological systems (Zonghai Chen & K. Amine, 2007).
Mechanism of Action
Target of Action
2-Ethyl-1,4-dimethoxybenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are likely to be the same as those of benzene and its derivatives, which typically interact with electrophiles in electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to participate in various biochemical pathways, particularly those involving electrophilic aromatic substitution .
Result of Action
For example, benzene and its derivatives are known to interact with electrophiles, leading to the formation of substituted benzene rings .
Properties
IUPAC Name |
2-ethyl-1,4-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCWRYUYQRBPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343777 |
Source
|
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-08-2 |
Source
|
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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